molecular formula C14H21NO2 B14325842 [1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol

[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol

Cat. No.: B14325842
M. Wt: 235.32 g/mol
InChI Key: VTWBLRRUWANBFE-UHFFFAOYSA-N
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Description

[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C13H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biochemical Studies: It can be used in studies involving biochemical pathways.

Medicine:

    Drug Development:

    Therapeutic Agents: It may serve as a precursor for therapeutic agents.

Industry:

    Material Science: Applications in the development of new materials.

    Chemical Manufacturing: Use in the production of various chemicals.

Mechanism of Action

The mechanism by which [1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol exerts its effects can vary depending on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would depend on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the benzyl and hydroxymethyl groups.

    N-Benzylpyrrolidine: Similar structure but without the hydroxymethyl group.

    Hydroxymethylpyrrolidine: Lacks the benzyl group.

Uniqueness:

    Structural Features: The presence of both benzyl and hydroxymethyl groups provides unique reactivity and potential for diverse applications.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of [1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[1-benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C14H21NO2/c1-11-7-13(9-16)15(14(11)10-17)8-12-5-3-2-4-6-12/h2-6,11,13-14,16-17H,7-10H2,1H3

InChI Key

VTWBLRRUWANBFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1CO)CC2=CC=CC=C2)CO

Origin of Product

United States

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